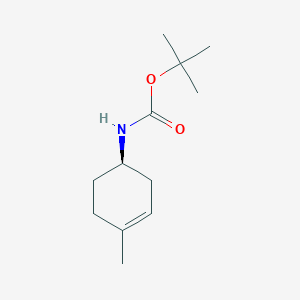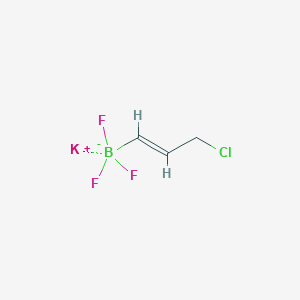
Potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate is a member of the organotrifluoroborate family, which are compounds containing a boron atom bonded to three fluorine atoms and an organic group. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate typically involves the reaction of an appropriate organoboronic acid or ester with potassium hydrogen fluoride (KHF2). This reaction is carried out under mild conditions and results in the formation of the trifluoroborate salt . The general reaction scheme is as follows:
R−B(OH)2+KHF2→R−BF3K+H2O
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves scalable and efficient methods such as the use of diboron reagents and visible-light photoredox conditions. These methods allow for the preparation of a wide range of organotrifluoroborate salts with high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with organic halides to form carbon-carbon bonds.
Hydroboration: The addition of boron to alkenes or alkynes, which can be followed by oxidation to form alcohols.
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Lewis Bases: Such as potassium fluoride, used to activate the trifluoroborate group.
Oxidizing Agents: Used in hydroboration-oxidation reactions.
Major Products
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Alcohols: Formed in hydroboration-oxidation reactions.
Substituted Alkenes: Formed in substitution reactions.
Applications De Recherche Scientifique
Potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceuticals through the formation of carbon-carbon bonds.
Industry: Employed in the synthesis of materials and fine chemicals.
Mécanisme D'action
The mechanism of action of potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparaison Avec Des Composés Similaires
Potassium (E)-(3-chloroprop-1-en-1-yl)trifluoroborate can be compared with other organotrifluoroborates such as:
- Potassium (E)-(2-bromoprop-1-en-1-yl)trifluoroborate
- Potassium (E)-(3-fluoroprop-1-en-1-yl)trifluoroborate
Uniqueness
- Stability : Potassium organotrifluoroborates are more stable than their boronic acid counterparts .
- Reactivity : They offer unique reactivity profiles in cross-coupling reactions, making them valuable in synthetic chemistry .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various fields of science and industry.
Propriétés
Formule moléculaire |
C3H4BClF3K |
|---|---|
Poids moléculaire |
182.42 g/mol |
Nom IUPAC |
potassium;[(E)-3-chloroprop-1-enyl]-trifluoroboranuide |
InChI |
InChI=1S/C3H4BClF3.K/c5-3-1-2-4(6,7)8;/h1-2H,3H2;/q-1;+1/b2-1+; |
Clé InChI |
HINTVEXTDXQZEZ-TYYBGVCCSA-N |
SMILES isomérique |
[B-](/C=C/CCl)(F)(F)F.[K+] |
SMILES canonique |
[B-](C=CCCl)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


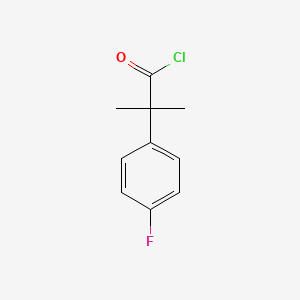
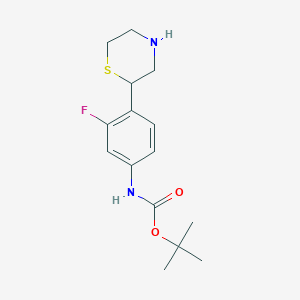


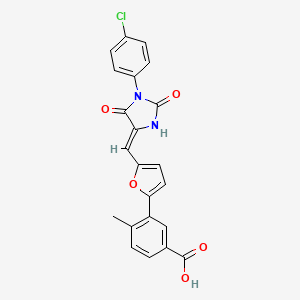
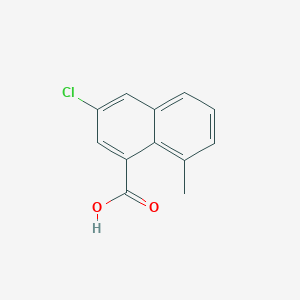


![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)



